2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-13-4-2-12(3-5-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDDVFQWFNKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring . The reaction conditions typically include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction parameters .
Chemical Reactions Analysis
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and nucleophiles such as amines and thiols .
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has a wide range of scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block for the construction of diverse chemical libraries .
In material science, the compound’s unique electronic and structural properties make it suitable for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings in the compound’s structure allow it to bind to various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
- {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Triazole substituent: 4-Methylphenyl (electron-donating methyl vs. methoxy in the target compound). 7-Position linkage: Piperazinyl group connected to a trifluoromethylphenyl methanone.
- 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone (): Triazole substituent: 4-Ethoxyphenyl (longer alkyl chain than methoxy, altering steric and solubility profiles). 7-Position linkage: Piperazinyl-phenoxyethanone.
Heterocycle and Linker Modifications
- (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol (): Core structure: Pyrrolo-triazolopyrazine (vs. triazolopyrimidine in the target compound). Morpholine group: Positioned as a sulfonylmethyl derivative on a cyclopentanol scaffold. Impact: The pyrazine core may engage in different hydrogen-bonding interactions, while the sulfonyl group increases polarity .
- 1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxybenzimidazole derivatives (): Core structure: Benzimidazole (vs. triazolopyrimidine). Sulfinyl/sulfonyl linkers: These groups influence redox activity and protein-binding capabilities. Impact: The sulfinyl group in benzimidazoles is associated with proton pump inhibition, a mechanism less relevant to sulfanyl-linked triazolopyrimidines .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Linker Flexibility : Sulfanyl and piperazinyl groups offer conformational flexibility, while sulfonyl/sulfinyl groups (as in ) restrict motion but improve binding specificity .
- Solubility and Bioavailability : Morpholine and piperazine derivatives generally improve aqueous solubility compared to purely aromatic systems, critical for oral absorption .
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antitumor agent and its broader pharmacological implications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyrimidine rings. The initial steps often include the reaction of 4-methoxyaniline with appropriate reagents to form a hydrazone intermediate, which is then cyclized to yield the triazolo-pyrimidine structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have demonstrated that compounds with a similar triazolo-pyrimidine structure exhibit significant antitumor activity. For instance, derivatives tested against breast cancer cell lines (MDA-MB-231 and MCF-7) showed promising results with IC50 values in the low micromolar range (17.83 μM and 19.73 μM respectively) . These findings suggest that our target compound may also possess similar antitumor properties.
The biological activity of triazolo-pyrimidines is often attributed to their ability to inhibit key enzymes involved in cellular proliferation. For example, some studies have indicated that these compounds can inhibit DNA synthesis or interfere with signal transduction pathways critical for cancer cell growth . The presence of the morpholine group in our compound may enhance its solubility and bioavailability, potentially increasing its efficacy.
Comparative Biological Activity Table
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Triazolo-pyrimidine derivative | 17.83 | Antitumor (MDA-MB-231) |
| Compound B | Triazolo-pyrimidine derivative | 19.73 | Antitumor (MCF-7) |
| Compound C | Triazolo[1,5-a]pyrimidine | 0.046 - 3.11 | Antibacterial (MRSA) |
| Target Compound | 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one | TBD | TBD |
Case Studies
In a recent study involving structurally related compounds, researchers synthesized a series of [1,2,4]triazolo[4,3-a]pyrimidines and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that modifications in the substituents on the triazole ring significantly influenced biological activity . This underscores the importance of structural optimization in enhancing therapeutic efficacy.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DCM | Enhances intermediate solubility |
| Catalyst | Pd/C (5 mol%) | Reduces byproducts |
| Temperature | 60–80°C | Ensures complete cyclization |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Structure | Bioactivity (Target) | Reference |
|---|---|---|
| 3-Ethyl-triazolo core | Antitumor (Topoisomerase II) | |
| 3-Methyl-morpholine | Antimicrobial (DNA gyrase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
